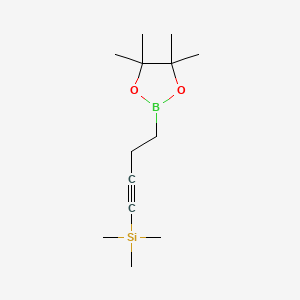

4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18349291

Molecular Formula: C13H25BO2Si

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25BO2Si |

|---|---|

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane |

| Standard InChI | InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3 |

| Standard InChI Key | QECDCYYZNCKMEK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC#C[Si](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a linear alkyne chain () bonded to a trimethylsilyl group at the terminal position and a boronic acid pinacol ester at the opposite end. The pinacol ester moiety () stabilizes the boron center through chelation, while the TMS group enhances lipophilicity and steric bulk .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane | |

| Molecular Formula | ||

| Molecular Weight | 252.23 g/mol | |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC#CSi(C)C | |

| InChIKey | QECDCYYZNCKMEK-UHFFFAOYSA-N |

Stability and Reactivity

The compound exhibits moderate air and moisture sensitivity due to the electrophilic boron center. Storage under inert atmospheres (e.g., nitrogen or argon) at temperatures below -20°C is recommended to prevent hydrolysis or oxidation. The TMS group further modulates reactivity by shielding the alkyne from undesired side reactions, such as polymerization or nucleophilic attacks .

Synthesis and Manufacturing

Current Synthesis Protocols

The primary route involves a two-step process:

-

Alkyne Functionalization: A terminal alkyne precursor undergoes silylation using chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to introduce the TMS group.

-

Boron Ester Formation: The silylated alkyne reacts with bis(pinacolato)diboron () via a metal-catalyzed borylation. Palladium or copper catalysts (e.g., or ) facilitate this step under mild conditions (25–60°C).

Key Reaction:

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables efficient transmetallation with palladium catalysts, making the compound a key partner in forming carbon-carbon bonds. For instance, coupling with aryl halides yields silyl-protected alkynyl arenes, which are valuable intermediates in pharmaceuticals and materials science .

Alkyne Protection-Deprotection Strategies

The TMS group acts as a temporary protecting agent for alkynes, allowing selective functionalization at other sites. Subsequent fluoride-mediated deprotection (e.g., using TBAF) regenerates the terminal alkyne without disturbing the boron ester .

Tandem Reactions

Recent studies exploit the dual functionality (TMS and boron ester) in one-pot sequences. For example, sequential Sonogashira coupling and Suzuki-Miyaura reactions enable rapid assembly of polyfunctionalized molecules.

Comparative Analysis with Related Boronic Esters

Table 2: Structural and Functional Comparisons

| Compound | Key Features | Stability | Applications |

|---|---|---|---|

| 4-(TMS)-3-butyne-1-B(pin) | TMS-alkyne, boronic ester | Moderate | Cross-coupling, protection |

| Pinacol boronic acid | No alkyne or TMS | High | General Suzuki reactions |

| 1-Amino-3-methylbutyl-B(pin) | Chiral amine, pinanediol ligand | High | Pharmaceutical synthesis |

The TMS-alkyne variant offers unique advantages in steric hindrance and orthogonal reactivity compared to simpler boronic esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume